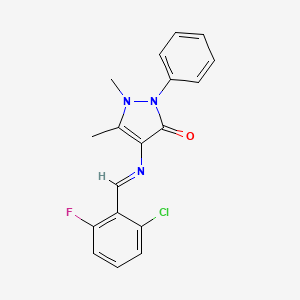
Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- is a useful research compound. Its molecular formula is C18H15ClFN3O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves a multi-step reaction sequence. A common approach includes the condensation of 2-chloro-6-fluorobenzaldehyde with 1,5-dimethyl-2-phenyl-3-pyrazolone under specific conditions such as the use of acidic or basic catalysts, varying solvents like ethanol, and controlled temperature parameters to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the scale-up synthesis requires optimization of reaction conditions to ensure efficient production. This may involve the use of automated reactors for precise control of reaction parameters, purification steps like crystallization or chromatography, and rigorous quality control measures to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming it into its corresponding oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can alter the functional groups within the molecule, leading to the formation of various reduced intermediates.
Substitution: Halogen-substituted aromatic rings in the molecule can participate in nucleophilic substitution reactions, further modifying its structure.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic compounds, halide ions.
Major Products: The major products formed from these reactions will vary based on the specific reagents and conditions used, ranging from oxidized or reduced analogs to substituted derivatives with altered pharmacological profiles.
Scientific Research Applications
4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is of considerable interest in scientific research due to its versatility:
Biology: Studying its interactions with biological macromolecules to elucidate potential therapeutic targets.
Medicine: Potential as a lead compound for drug discovery, especially in areas such as anti-inflammatory, antimicrobial, and anticancer research.
Industry: Its derivatives may serve as key intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action hinges on its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes, receptors, or nucleic acids, thereby modulating various signaling pathways. For instance, it could inhibit a particular enzyme, leading to downstream effects that translate into its observed biological activity. Understanding these molecular interactions is crucial for harnessing its therapeutic potential.
Comparison with Similar Compounds
When comparing 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE with similar compounds, its unique chemical features stand out. Similar compounds might include:
3-Phenyl-2-pyrazolin-5-one: Shares the pyrazolone core but lacks the chlorofluorophenyl group.
2-(Chlorophenyl)hydrazono-3-pyrazolidinone: Similar structure but different substituents on the aromatic ring.
Fluorophenyl-substituted pyrazolones: Differ in the position or number of fluorine atoms.
The distinct combination of chlorine and fluorine on the aromatic ring, coupled with the pyrazolone core, imparts unique properties, making 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE a compound of particular interest in both research and practical applications.
Properties
Molecular Formula |
C18H15ClFN3O |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15ClFN3O/c1-12-17(21-11-14-15(19)9-6-10-16(14)20)18(24)23(22(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChI Key |
RECNKXZDSGMFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















